molecular formula C26H26FN3O4S B3005991 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 946219-89-2

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

Cat. No. B3005991
CAS RN: 946219-89-2
M. Wt: 495.57
InChI Key: DUQPHZPQPLWUDP-UHFFFAOYSA-N
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Description

The compound "1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea" is a complex molecule that may have potential biological activity due to the presence of several functional groups known to interact with biological systems. The molecule contains an indole moiety, which is a common structure in many pharmaceuticals, a sulfonyl group that could be involved in protein binding, and a urea linkage, which is often seen in compounds with enzyme inhibitory activity.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. Paper describes the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a similar urea component. The synthesis involved optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. This suggests that a similar approach could be used to synthesize the compound , with careful consideration of the spacer length and substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, as described in paper . The compounds were characterized with IR, NMR, and single-crystal X-ray diffraction data, which provided detailed information about the molecular geometry and charge distribution. For the compound , similar analytical methods could be employed to determine its precise structure and to perform geometry optimization and bond analysis using density functional theory (DFT).

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present. The indole moiety is known for its reactivity in electrophilic substitution reactions, while the sulfonyl group could be involved in sulfonylation reactions. The urea linkage might participate in reactions with enzymes, such as acetylcholinesterase, as suggested by the inhibitory activities of related compounds in paper . Further analysis would require experimental data on the specific reactions the compound undergoes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure. The presence of aromatic rings suggests it may have significant π-π interactions, which could affect its solubility and crystallinity. The compound's thermal stability and potential non-linear optical (NLO) behavior could be similar to those of the compounds studied in paper , which were found to be thermally stable and exhibited NLO properties. Experimental determination of these properties would be necessary to confirm these predictions.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and application of sulfonyl and benzyl groups in chemistry provides foundational knowledge for the manipulation and creation of complex molecules. For instance, the design and synthesis of Fsec-Cl, a group for protecting hydroxyl groups, has shown that such compounds can be efficiently synthesized and used in the protection of alcohols with high yield, highlighting the versatility of sulfonyl and benzyl groups in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Biological Applications

Compounds similar in structure to the one have been evaluated for their biological activities. For example, sulfonylurea compounds have been studied for their potential in inhibiting platelet aggregation and vascular smooth muscle contraction, indicating potential therapeutic applications in cardiovascular diseases (Lu, Zhan, Gao, Wu, & Zhang, 2012).

Material Science and Environmental Applications

In material science, the incorporation of sulfonyl and benzyl groups into polymers has been investigated. For instance, the development of comb-shaped poly(arylene ether sulfone)s with sulfonated side chains shows the utility of these groups in enhancing the properties of materials for specific applications such as proton exchange membranes (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4S/c1-18-25(23-5-3-4-6-24(23)30(18)17-19-7-9-20(27)10-8-19)35(32,33)16-15-28-26(31)29-21-11-13-22(34-2)14-12-21/h3-14H,15-17H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQPHZPQPLWUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

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